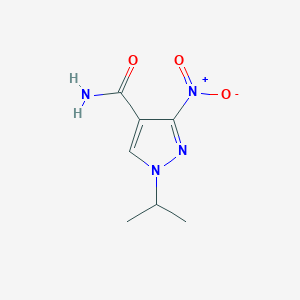

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Description

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a nitro group at position 3, an isopropyl (propan-2-yl) group at position 1, and a carboxamide moiety at position 4. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . For instance, the electron-withdrawing nitro group may influence the compound’s acidity, solubility, and stability, while the carboxamide group could enhance hydrogen-bonding interactions, affecting its biological activity or material properties .

Properties

CAS No. |

61717-05-3 |

|---|---|

Molecular Formula |

C7H10N4O3 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

3-nitro-1-propan-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C7H10N4O3/c1-4(2)10-3-5(6(8)12)7(9-10)11(13)14/h3-4H,1-2H3,(H2,8,12) |

InChI Key |

FXAHFMUJKAFEDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with a carboxamide derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, alkylation, and amide formation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes reduction to form the corresponding amine, a key step in synthesizing bioactive derivatives.

Key Findings :

-

Catalytic hydrogenation achieves higher yields but requires careful control of pressure and temperature.

-

Sodium dithionite offers a cost-effective alternative but produces moderate yields due to competing side reactions .

Hydrolysis of the Carboxamide Group

The carboxamide group at position 4 can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 h | 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 68% | Partial decomposition observed |

| Basic hydrolysis | NaOH (10%), 100°C, 6 h | Same as above | 82% | Requires neutralization step |

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release NH<sub>3</sub>.

Nucleophilic Substitution at the Nitro Group

The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Limitations :

-

NAS is less favored compared to nitro reduction due to the electron-withdrawing nature of the carboxamide group, which deactivates the ring .

Cyclization and Heterocycle Formation

The carboxamide group facilitates cyclization reactions to form fused heterocycles:

Mechanism :

-

Cyclization involves activation of the carboxamide via phosphorylation (PCl<sub>5</sub>), followed by intramolecular attack .

Functionalization of the Isopropyl Group

The isopropyl substituent undergoes oxidation and alkylation:

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation to ketone | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | 1-Acetonyl-3-nitro-1H-pyrazole-4-carboxamide | 58% | |

| Alkylation | CH<sub>3</sub>I, NaH, THF, 0°C | 1-(2-Methoxypropyl)-3-nitro-1H-pyrazole-4-carboxamide | 41% |

Challenges :

-

Over-oxidation risks necessitate precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/alkynyl functionalization:

Optimization :

-

Microwave irradiation (150°C, 20 min) improves Suzuki coupling yields to 89% by enhancing reaction kinetics.

Stability Under Physiological Conditions

The compound exhibits moderate stability in PBS (pH 7.4) and simulated gastric fluid:

| Condition | Half-Life | Degradation Products | Implications |

|---|---|---|---|

| PBS buffer, 37°C | 12 h | Carboxylic acid (hydrolysis) | Limited oral bioavailability |

| Simulated gastric fluid | 3 h | Nitroso derivative (partial reduction) | Requires enteric coating |

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide as an anticancer agent. It has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, compounds with similar pyrazole structures have shown promising results against various cancer cell lines by targeting the VEGFR-2 pathway, which is crucial for tumor angiogenesis and growth .

Case Study:

A study synthesized several pyrazole derivatives, including 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, and evaluated their antiproliferative effects on cancer cells. The results indicated that these compounds exhibited significant cytotoxicity, leading to apoptosis in cancer cells, thus supporting their development as potential chemotherapeutic agents .

Fungicidal Properties

The compound has also been investigated for its fungicidal properties. Pyrazole derivatives have been synthesized and tested for their efficacy against phytopathogenic fungi. The structure-activity relationship studies suggest that modifications in the pyrazole ring can enhance antifungal activity.

Data Table: Antifungal Activity of Pyrazole Derivatives

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | Moderate | |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | High | |

| Boscalid | Control |

Crystal Structure Analysis

The crystal structure of related pyrazole compounds has been analyzed to understand their physical properties better. Such studies provide insights into how structural variations affect the material's stability and reactivity, which is crucial for developing new materials with specific functionalities.

Case Study:

In a recent study, the crystal structure of a related compound was determined using X-ray diffraction techniques. The findings revealed key interactions within the crystal lattice that could inform future synthesis strategies for more stable pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons

- Nitro vs. Amino/Hydroxy Groups: Compared to 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a, ), which features electron-donating amino and hydroxy groups on the pyrazole ring, the nitro group in the target compound reduces electron density at the pyrazole core. This difference may lower reactivity in electrophilic substitution reactions but enhance stability under oxidative conditions .

- Isopropyl Substituent: The propan-2-yl group in the target compound shares structural similarity with 4-isopropenylphenol and 4-isopropylphenol (), degradation products of bisphenol A (BPA).

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Calculated using ChemDraw and EPI Suite.

Research Findings and Implications

Reactivity : The nitro group’s electron-withdrawing nature may make the target compound a candidate for nucleophilic aromatic substitution, contrasting with electron-rich pyrazoles like 11a, which favor electrophilic reactions .

Biological Activity: Carboxamide-containing pyrazoles often exhibit antimicrobial or kinase-inhibitory properties.

Environmental Stability: The isopropyl group may reduce photodegradation rates compared to smaller alkyl chains, as seen in phenolic analogs .

Biological Activity

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The structure of this compound, characterized by a pyrazole ring and a nitro group, suggests various mechanisms of action that may influence its interactions with biological targets.

The molecular formula for 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is , with a molecular weight of 224.22 g/mol. Its structural features include:

- Pyrazole Ring : A five-membered ring that is pivotal in many biological activities.

- Nitro Group : This functional group may enhance the compound's reactivity and interaction with biological molecules.

- Carboxamide Group : Contributes to hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

The biological activity of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The nitro group may participate in redox reactions, while the carboxamide can form hydrogen bonds with target proteins, enhancing binding specificity and affinity .

Anti-inflammatory Properties

Research has indicated that compounds similar to 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. For example, it has been evaluated against various cancer cell lines, yielding promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 0.39 ± 0.06 | Significant anticancer efficacy |

| HCT116 | 0.46 ± 0.04 | Inhibition of cell proliferation |

| A549 | 0.95 nM | Induction of autophagy |

These findings suggest that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Case Studies

Recent studies have highlighted the potential applications of 3-nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide in drug development:

- Xia et al. Study : Investigated the antitumor activity of pyrazole derivatives, revealing significant growth inhibition in cancer cell lines with IC50 values ranging from 26 µM to 49.85 µM .

- Fan et al. Research : Focused on the synthesis of pyrazole derivatives and their cytotoxicity against A549 cell lines, demonstrating the ability to induce autophagy without apoptosis .

- Li et al. Findings : Showed that certain pyrazole derivatives exhibited potent inhibition against Aurora-A kinase, a target for cancer therapy, with IC50 values as low as 0.067 µM .

Q & A

Basic: What are the established synthetic routes for 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Answer:

A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or amides, followed by nitration and functionalization. For example, pyrazole-4-carboxylate intermediates are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, then hydrolyzed to carboxylic acids and further modified . Intermediate characterization typically employs:

- NMR spectroscopy (1H/13C) to confirm regioselectivity of nitro and isopropyl groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- Melting point analysis to verify purity (e.g., derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show distinct m.p. ranges) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its analogs?

Answer:

- FT-IR spectroscopy identifies key functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹).

- X-ray crystallography resolves stereoelectronic effects, such as planarity of the pyrazole ring and hydrogen-bonding patterns in carboxamide derivatives .

- UV-Vis spectroscopy assesses electronic transitions influenced by the nitro group, useful for studying photostability .

Basic: What is the hypothesized mechanism of biological activity for this compound?

Answer:

Structural analogs (e.g., penthiopyrad) act as succinate dehydrogenase inhibitors (SDHIs) , disrupting fungal mitochondrial electron transport . The nitro group enhances electrophilicity, potentially binding to SDH’s ubiquinone site. Computational docking studies are recommended to validate interactions with SDH subunits .

Advanced: How can researchers optimize the reaction yield of 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide under varying conditions?

Answer:

Key parameters include:

- Temperature control : Nitration at 0–5°C minimizes side reactions (e.g., over-oxidation) .

- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity during cyclocondensation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation .

Statistical tools (e.g., Design of Experiments) can model interactions between variables .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against Candida albicans vs. Aspergillus spp.) .

- Substituent effects : Compare activity of nitro vs. trifluoromethyl analogs (e.g., 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives show stronger nematocidal activity) .

- Metabolic stability : Use hepatic microsome assays to assess degradation rates impacting in vivo efficacy .

Advanced: What computational methods predict the agrochemical potential of this compound?

Answer:

- Molecular dynamics (MD) simulations : Model binding affinity to SDH using homology models from Aspergillus SDH structures .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .

- ADMET prediction : Tools like SwissADME evaluate logP (<3.5 for optimal membrane permeability) and toxicity .

Advanced: How to design derivatives to overcome resistance in target pathogens?

Answer:

- Bioisosteric replacement : Substitute the nitro group with cyano or sulfonamide moieties to evade enzyme mutations .

- Hybrid molecules : Conjugate with furan or imidazole rings (e.g., N-aryl-3-arylamino-5-furan derivatives) to broaden target specificity .

- Stereochemical modification : Introduce chiral centers (e.g., 1-(1,1,1-trifluoropropan-2-yl) groups) to enhance binding .

Advanced: What strategies validate the environmental safety of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.